![molecular formula C6H4Br3N3O B2616398 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide CAS No. 2361644-48-4](/img/structure/B2616398.png)
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of bromine atoms at the 3 and 6 positions of the pyrazolo[1,5-a]pyrimidine ring system
Métodos De Preparación
The synthesis of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide can be achieved through several synthetic routes. One common method involves the bromination of pyrazolo[1,5-a]pyrimidin-2-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, and the reaction temperature is maintained at a moderate level to ensure selective bromination at the desired positions .
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported to improve reaction rates and product purity .
Análisis De Reacciones Químicas
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products under appropriate conditions.
Aplicaciones Científicas De Investigación
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and anti-inflammatory drugs.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving brominated heterocycles.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound exhibits similar structural features but contains nitro groups instead of bromine atoms, leading to different chemical reactivity and applications.
3,5-Diarylated pyrazolo[1,5-a]pyrimidines: These derivatives are formed through cross-coupling reactions and have applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O.BrH/c7-3-1-9-5-4(8)6(12)10-11(5)2-3;/h1-2H,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFOIPDTACZEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=O)NN21)Br)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)

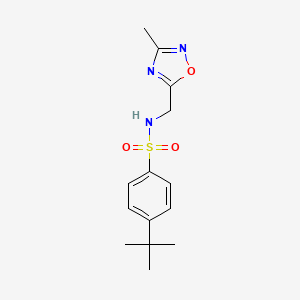
![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)
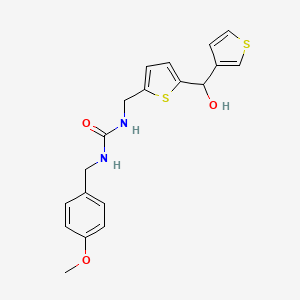
![3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA](/img/structure/B2616323.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)
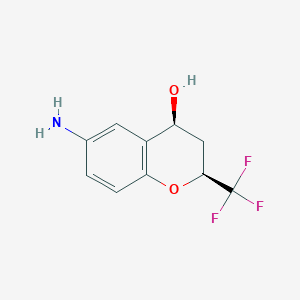
![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)
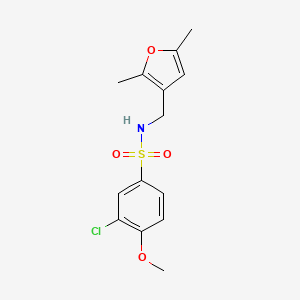
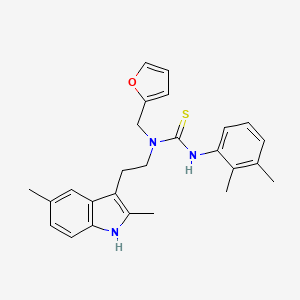
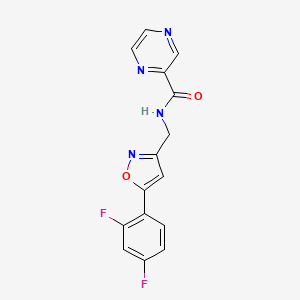
![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)
